molecular formula C16H16BrNO4S B3004967 (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448062-83-6

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B3004967
CAS No.: 1448062-83-6
M. Wt: 398.27
InChI Key: ZZYVVNURPVUFCE-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a sophisticated chemical building block of significant interest in medicinal chemistry, particularly in the development of novel protease inhibitors. This compound features a unique molecular architecture combining a brominated furan moiety, a pyrrolidine ring, and a phenylsulfonyl group. The bromofuran component serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of chemical libraries [https://www.ncbi.nlm.nih.gov/books/NBK548244/]. The sulfonyl-substituted pyrrolidine is a critical structural motif often found in molecules designed to target enzyme active sites, as the sulfonamide group can act as a hydrogen bond acceptor. Research indicates this specific compound is a key intermediate in the synthesis of potential therapeutic agents targeting infectious diseases. It is explicitly cited in patent literature for the preparation of macrocyclic compounds that function as potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication [https://patents.google.com/patent/US20140066432A1/]. Its value to researchers lies in its role as a precursor for constructing complex, drug-like scaffolds with potential antiviral activity. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-15-9-8-14(22-15)16(19)18-10-4-5-12(18)11-23(20,21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYVVNURPVUFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(O2)Br)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone , often referred to as compound 1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}BrN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 13782-01-9

The structure features a brominated furan ring and a pyrrolidine moiety linked through a sulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and pathways involved in cancer progression and other diseases.

Inhibition of Histone Demethylases

One of the primary mechanisms of action identified for compound 1 is its ability to inhibit histone demethylases, particularly KDM5 family members (KDM5A, KDM5B, KDM5C). These enzymes are implicated in the regulation of gene expression and have been associated with various cancers. Inhibition of these demethylases can lead to reactivation of tumor suppressor genes and inhibition of tumor growth.

Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry demonstrated the anticancer potential of compound 1 in various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Compound 1 exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

These findings suggest that compound 1 may serve as a lead compound for further development in cancer therapeutics.

Study 2: Mechanistic Insights

A mechanistic study explored the effects of compound 1 on cell cycle progression and apoptosis in cancer cells. The study found:

  • G0/G1 Phase Arrest : Treatment with compound 1 led to significant accumulation of cells in the G0/G1 phase.
  • Apoptotic Induction : Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of bromofuran, pyrrolidine, and phenylsulfonyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone Furan-pyrrolidine 5-Bromo, phenylsulfonylmethyl C₁₇H₁₇BrNO₃S High polarity (sulfonyl group), potential bioactivity
(5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone Furan-pyrrolidine 5-Bromo C₉H₁₀BrNO₂ Simpler structure; lacks sulfonyl group; CAS 157642-10-9, 95% purity
3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Furan-pyrrolidine 5-Bromopyridine-oxy C₁₄H₁₄BrN₂O₃ Bromopyridine introduces π-π stacking potential; distinct solubility profile
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Pyrrolidine-acetophenone 4-Methylphenyl C₁₄H₁₉NO Non-brominated; methylphenyl enhances lipophilicity

Key Findings :

The phenylsulfonyl group in the target compound introduces strong electron-withdrawing character, which may reduce metabolic stability but improve binding affinity in enzyme inhibition assays compared to simpler analogs like (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone .

Solubility and Physicochemical Properties :

  • Sulfonyl-containing compounds generally exhibit higher water solubility than purely hydrocarbon analogs. For instance, the target compound’s sulfonyl group likely improves aqueous solubility compared to the bromopyridine-oxy analog , which may favor organic solvent compatibility.

Synthetic Complexity: The target compound requires multi-step synthesis (bromination + sulfonylation), whereas simpler analogs like (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone can be synthesized in fewer steps .

Q & A

Basic: What synthetic strategies are employed to prepare (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrrolidine Functionalization : Introduce the phenylsulfonylmethyl group to pyrrolidine via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) .

Coupling Reaction : React the functionalized pyrrolidine with 5-bromofuran-2-carbonyl chloride or a precursor via nucleophilic acyl substitution.

Purification : Use column chromatography (silica gel, hexanes/EtOAc gradients) to isolate the product, as demonstrated in analogous methanone syntheses .

Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the coupling step.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the bromofuran (δ ~6.5–7.5 ppm for furan protons) and pyrrolidine (δ ~1.5–3.5 ppm for methylene/methyl groups). The sulfonyl group deshields adjacent protons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and sulfonyl regions .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data collection (e.g., Cu-Kα radiation) is recommended to address potential twinning or disorder in the sulfonyl group .
  • Elemental Analysis : Confirm purity (>95%) via CHNSO analysis .

Advanced: How does the phenylsulfonylmethyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : The sulfonyl group is electron-withdrawing, polarizing the pyrrolidine ring and altering the electron density at the methanone carbonyl. This enhances electrophilicity, facilitating nucleophilic attacks (e.g., in cross-coupling reactions) .
  • Steric Effects : The bulky phenylsulfonyl group may restrict rotational freedom in the pyrrolidine ring, leading to conformational isomers detectable via VT-NMR or X-ray .
  • Reactivity Implications : The sulfonyl group can participate in hydrogen bonding or π-π stacking in biological targets, as seen in related benzofuran derivatives .

Advanced: What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate SAR using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to distinguish direct target effects from off-target interactions .
  • Crystallographic Analysis : Resolve ambiguities in binding modes by co-crystallizing the compound with target proteins, leveraging SHELX refinement protocols .
  • Computational Modeling : Perform DFT calculations to predict electronic profiles and compare with experimental results (e.g., NMR chemical shifts) .

Advanced: How can crystallization challenges for this compound be mitigated?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., EtOAc/hexanes) to improve crystal growth .
  • Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal lattice formation.
  • Additives : Use seeding with microcrystals or additives like ionic liquids to nucleate crystallization .
  • SHELX Refinement : For twinned or disordered crystals, employ twin-law refinement in SHELXL and validate with R-factor convergence tests .

Advanced: What are the implications of the bromofuran moiety for biological activity?

Methodological Answer:

  • Bioisosteric Potential : The bromine atom enhances lipophilicity and may mimic halogens in bioactive natural products (e.g., brominated benzofurans with antitumor activity) .
  • Metabolic Stability : Bromine reduces oxidative metabolism at the furan ring, prolonging half-life in vivo, as observed in related compounds .
  • Target Engagement : The furan’s π-system may interact with aromatic residues in enzyme active sites, analogous to benzofuran-based kinase inhibitors .

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